1-(1H-1,2,3-benzotriazole-5-carbonyl)pyrrolidine-2-carboxylic acid
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Overview
Description
1-(1H-1,2,3-benzotriazole-5-carbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a benzotriazole moiety linked to a pyrrolidine ring through a carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,3-benzotriazole-5-carbonyl)pyrrolidine-2-carboxylic acid typically involves the reaction of benzotriazole derivatives with pyrrolidine carboxylic acids under controlled conditions. One common method includes the use of carboxytriazole, dimethylaminopyridine, and dimethylformamide in the presence of tert-butyl methyl ether . The reaction is carried out in a nitrogen atmosphere and stirred at room temperature for 24 hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-1,2,3-benzotriazole-5-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or the use of reducing agents.
Substitution: The benzotriazole and pyrrolidine moieties can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1H-1,2,3-benzotriazole-5-carbonyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be employed in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism by which 1-(1H-1,2,3-benzotriazole-5-carbonyl)pyrrolidine-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzotriazole moiety can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring contributes to the compound’s overall stability and binding affinity. These interactions can modulate biological pathways and influence the compound’s activity in various applications .
Comparison with Similar Compounds
1H-Benzotriazole-5-carboxylic acid: Shares the benzotriazole moiety but lacks the pyrrolidine ring, resulting in different chemical and biological properties.
5-Methyl-1H-benzotriazole: A methyl-substituted derivative of benzotriazole, which exhibits distinct reactivity and applications.
Uniqueness: 1-(1H-1,2,3-benzotriazole-5-carbonyl)pyrrolidine-2-carboxylic acid is unique due to the combination of the benzotriazole and pyrrolidine structures, which confer specific chemical reactivity and potential for diverse applications. The presence of both moieties allows for a broader range of interactions and functionalities compared to similar compounds.
Properties
Molecular Formula |
C12H12N4O3 |
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Molecular Weight |
260.25 g/mol |
IUPAC Name |
1-(2H-benzotriazole-5-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H12N4O3/c17-11(16-5-1-2-10(16)12(18)19)7-3-4-8-9(6-7)14-15-13-8/h3-4,6,10H,1-2,5H2,(H,18,19)(H,13,14,15) |
InChI Key |
WRSGXPIZEUMBGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC3=NNN=C3C=C2)C(=O)O |
Origin of Product |
United States |
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